molecular formula C6H9NO2S B2498947 Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone CAS No. 2060057-13-6

Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone

Cat. No. B2498947
M. Wt: 159.2
InChI Key: DOCNAESLZRGJHL-UHFFFAOYSA-N
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Description

“Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” is a chemical compound that is available for pharmaceutical testing1. However, there is limited information available about this specific compound. It is related to other compounds such as “4-[(E)-{[(2-methylfuran-3-yl)formamido]imino}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate” which has a molecular formula of C18H15IN4O42.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone”. However, a related compound, 2-methyl-3-furyl sulfide flavor derivatives, were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides3.



Molecular Structure Analysis

The molecular structure of “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” is not explicitly available. However, a related compound “4-[(E)-{[(2-methylfuran-3-yl)formamido]imino}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate” has a molecular formula of C18H15IN4O42.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone”. However, related compounds such as 2-methyl-3-furyl sulfide flavor derivatives have been synthesized through various reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” are not explicitly available. However, related compounds such as “4-[(E)-{[(2-methylfuran-3-yl)formamido]imino}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate” have a molecular weight of 478.2462.


Scientific Research Applications

Synthesis and Catalysis

  • Direct Transfer of Sulfonylimino Group : The compound is involved in the transfer of the sulfonylimino group to nitrogen atoms in N-heterocycles and trialkylamines, forming iminoammonium ylides under metal-free conditions. This process uses a nitrenoid species without activation, leading to ammonium ylides via a bimolecular nucleophilic substitution process (Ochiai et al., 2009).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Schiff bases of this compound class are used as corrosion inhibitors. They significantly decrease corrosion rates of mild steel in acidic environments, affecting both cathodic and anodic corrosion currents. These inhibitors show adsorption on mild steel surfaces, following Langmuir adsorption isotherm, and display mixed inhibitor properties (Behpour et al., 2009).

Homogeneous Catalysis

  • Chelating Ligands in Homogeneous Catalysis : Heterditopic imino N-heterocyclic carbenes, including those derived from this compound class, are synthesized for use as chelating ligands. They are valuable in homogeneous catalysis, with derivatives including sulfur and selenium oxidation products and tungsten tetracarbonyl complexes (Steiner et al., 2005).

Synthetic Organic Chemistry

  • Synthesis of Biologically Active Compounds : Methods have been developed for synthesizing compounds with 2-imino-2,5-dihydrofuran, aromatic, sulfamoyl, and heterocyclic fragments. These methods yield potent biological active compounds and are based on environmentally friendly processes (Tokmajyan & Karapetyan, 2017).
  • One-Step Synthesis of Indoles : Imidoyl sulfoxonium ylides, derived from this compound class, are used as precursors to generate α-imino metal-carbene intermediates. These intermediates are applied in direct C-H functionalization reactions to produce 2-substituted indoles in one step (Caiuby et al., 2020).

Metal-Free Catalysis

  • Metal-Free Acid-Catalyzed Conjugate Addition : A metal-free method for constructing α-diarylmethine imino sulfanone via acid-catalyzed 1,6-conjugate addition of sulfoximines is reported. This method shows broad functional group tolerance and wide substrate scope with good to excellent yield, exhibiting high atom economy (More, Rupanawar, & Suryavanshi, 2021).

Safety And Hazards

There is no specific information available on the safety and hazards of “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone”. It is recommended to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions of research on “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be investigated.


Please note that this analysis is based on the limited information available and related compounds. For a more accurate and comprehensive analysis, more specific and detailed studies on “Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone” would be required.


properties

IUPAC Name

imino-methyl-(2-methylfuran-3-yl)-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-5-6(3-4-9-5)10(2,7)8/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCNAESLZRGJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone

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